Teriflunomide is the active metabolite of leflunomide, a disease-modifying antirheumatic drug. [, , ] It is classified as an immunomodulator due to its ability to selectively and reversibly inhibit the proliferation of activated T and B lymphocytes. [, , , , ] In scientific research, teriflunomide serves as a valuable tool for investigating immune system function, lymphocyte biology, and the development of new therapies for autoimmune diseases.
The synthesis of teriflunomide has evolved through various methods, with recent advancements focusing on efficiency and yield. One notable method involves the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline, facilitated by ethyl chloroformate as a coupling agent. This one-step synthesis can achieve yields exceeding 90% while maintaining high purity levels (99.495%) and is scalable for industrial production .
Another synthetic route described in patents involves multiple steps, including the conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride followed by coupling with 4-trifluoromethyl aniline to form leflunomide, which is subsequently converted to teriflunomide through a ring-opening reaction using aqueous sodium hydroxide . This method eliminates the need for isolating intermediates, thus streamlining the process.
The molecular formula of teriflunomide is . Its structure features a 5-methylisoxazole ring connected to a trifluoromethyl aniline moiety. The compound's three-dimensional conformation plays a significant role in its biological activity.
Teriflunomide undergoes various chemical reactions relevant to its synthesis and degradation. Key reactions include:
The stability of teriflunomide under different conditions has been studied extensively, providing insights into its shelf-life and optimal storage conditions.
Teriflunomide exerts its therapeutic effects primarily through the inhibition of dihydroorotate dehydrogenase. This enzyme is pivotal in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in proliferating cells, particularly lymphocytes. By inhibiting this enzyme, teriflunomide reduces the availability of pyrimidines, thereby limiting lymphocyte proliferation and activation .
Teriflunomide exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Teriflunomide is primarily utilized in clinical settings for:
Research continues into additional applications of teriflunomide in other autoimmune disorders due to its mechanism of action targeting lymphocyte proliferation.
Teriflunomide exerts its primary therapeutic effect through the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme integral to the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step in this pathway—the oxidation of dihydroorotate to orotate—a rate-limiting reaction essential for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (cytidine triphosphate [CTP], thymidine triphosphate [TTP], uridine triphosphate [UTP]) [1] [5] [10]. By binding to the ubiquinone site within DHODH's catalytic pocket, teriflunomide disrupts the electron transfer chain, effectively halting de novo pyrimidine synthesis [1] [8].
This inhibition creates a metabolic bottleneck with profound cellular consequences:
Table 1: Key Parameters of Teriflunomide's DHODH Inhibition
Parameter | Detail | Experimental Evidence | Reversibility |
---|---|---|---|
Target Enzyme | Dihydroorotate Dehydrogenase (DHODH) | Biochemical assays, crystal structure analysis [1] [10] | Competitive at Ubiquinone site |
Primary Consequence | Blockade of de novo pyrimidine synthesis (dihydroorotate → orotate) | Uridine rescue experiments in vitro and in vivo [1] [8] | Yes (by exogenous uridine) |
Selectivity Basis | Dependence of rapidly dividing lymphocytes on de novo pathway | Comparative proliferation assays (activated vs. resting cells) [1] [3] | N/A |
Metabolic Cascade | Impaired Complex III function → Reduced OXPHOS/Glycolysis (High-affinity T cells) | Seahorse metabolic flux analysis, functional assays [2] | Linked to DHODH inhibition |
Affinity Specificity | Preferential suppression of high-affinity T cell clones | Antigen-specific T cell activation models [2] | Observed in MS patient TCR repertoire |
The cytostatic effect of teriflunomide on activated lymphocytes translates into specific and selective modulation of adaptive immune responses, central to its efficacy in autoimmune diseases like MS.
TCR Repertoire Diversity: By preferentially targeting high-affinity and highly proliferative clones, teriflunomide treatment leads to a measurable reduction in T cell receptor (TCR) Vβ repertoire diversity, effectively "pruning" the autoreactive T cell pool [2] [6].
B-Cell Modulation: Teriflunomide directly targets B cell populations involved in humoral immunity and antigen presentation:
Antigen Presentation and Co-stimulation: While direct effects are less prominent than on proliferation, teriflunomide can indirectly modulate B cell function by reducing the available pool of activated B cells capable of presenting autoantigens and producing pro-inflammatory cytokines (e.g., lymphotoxin, TNFα, IL-6) that drive T cell responses [1] [4].
Induction of Tolerogenic Mechanisms: Beyond direct suppression, teriflunomide promotes immune regulation:
Table 2: Teriflunomide's Effects on Key Lymphocyte Subsets in MS
Lymphocyte Subset | Phenotypic Marker | Observed Effect of Teriflunomide | Functional Consequence |
---|---|---|---|
CD8+ EM/TEMRA | CD45RA- CCR7- / CD45RA+ CCR7- | ↓ Homeostatic proliferation, ↓ TNFα/IFNγ, ↓ Migration velocity [6] | Reduced cytotoxic potential, impaired CNS trafficking |
Terminally Diff. CD4+ | CCR7- CD45RO- | ↓ Frequency [4] | Reduction in highly differentiated effector cells |
Plasmablasts | CD19+ CD27hi CD38hi | ↓↓ Frequency [4] | Reduced antibody production (including autoantibodies) |
Memory B Cells | CD19+ CD27dim CD38dim | Minimal/Moderate ↓ [4] | Limited impact on established humoral memory |
Tregs | CD4+ CD25hi CD127low | ↔ Frequency and function [6] | Preservation of regulatory capacity |
PD-L1+ Monocytes | CD14+ PD-L1+ | ↑ Frequency [4] | Enhanced induction of T cell tolerance/exhaustion |
IL-10+ Monocytes/CD8+ T | CD14+ IL-10+ / CD8+ IL-10+ | ↑ Frequency [4] | Increased anti-inflammatory signaling |
Teriflunomide's action is fundamentally cytostatic, not cytotoxic. It halts the proliferation of activated immune cells without inducing widespread apoptosis under therapeutic concentrations relevant for autoimmune disease treatment [1] [8]. This selective targeting underpins its immunomodulatory rather than immunosuppressive profile.
Cell Cycle Arrest: The primary cytostatic effect occurs via S-phase arrest. Pyrimidine nucleotide deprivation prevents the efficient and complete replication of DNA during the S-phase of the cell cycle. Cells are unable to progress to mitosis (M-phase), effectively halting clonal expansion. This is demonstrable in vitro where teriflunomide-treated activated human peripheral blood mononuclear cells (PBMCs) show a significant, dose-dependent reduction in proliferation markers (e.g., Ki-67) and incorporation assays (e.g., BrdU), reversible by uridine supplementation [3] [8]. In vivo, this manifests as reduced infiltration of lymphocytes into target organs like the CNS in EAE models and presumably in MS [1].
Functional Consequences Beyond Proliferation: While proliferation arrest is central, teriflunomide impacts other functional aspects of activated lymphocytes:
Altered Signal Transduction: Some in vitro studies suggest teriflunomide can interfere with protein tyrosine kinase (PTK) signaling pathways (e.g., LCK, FYN, JAK/STAT) in T cells, although the relevance of these DHODH-independent effects in vivo at therapeutic doses is less clear compared to the dominant pyrimidine deprivation mechanism [5] [7] [8].
Activation of Checkpoint and Senescence Pathways: Prolonged cytostatic pressure can engage cellular stress responses:
Autophagy Induction: Metabolic stress induced by nucleotide deprivation can trigger autophagy as a survival mechanism. While not extensively studied specifically for teriflunomide in lymphocytes, autophagy induction is a common response to metabolic perturbation and could contribute to maintaining cellular homeostasis during the arrested state.
Impact on Pathological Immune Responses: The integrated outcome of these cytostatic and functional effects is the suppression of autoreactive responses:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7